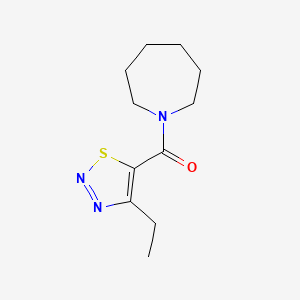
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide, also known as ML240, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the transcription factor NRF2, which is a key regulator of cellular defense against oxidative stress. NRF2 activation leads to the upregulation of various cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide inhibits the interaction between NRF2 and its negative regulator, KEAP1, leading to the accumulation of NRF2 in the nucleus and subsequent activation of cytoprotective genes.
Biochemical and Physiological Effects:
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the reduction of oxidative stress, and the inhibition of cancer cell growth. N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its selectivity for NRF2, which allows for the specific activation of cytoprotective genes without affecting other cellular pathways. However, one limitation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide research, including the development of more potent and soluble analogs, the investigation of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in combination with other therapies, and the exploration of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in other disease models. Additionally, the use of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide in preclinical and clinical studies for cancer, inflammation, and neurodegenerative disorders is a promising area of research.
Métodos De Síntesis
The synthesis of N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide involves a multi-step reaction starting from commercially available starting materials. The first step involves the reaction of 6-chloro-3,4-dihydro-2H-thiochromen-4-ol with piperidine in the presence of a base to form the piperidine-thiochromenone intermediate. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been studied extensively in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide has been shown to protect neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-10-1-2-14-12(9-10)13(5-8-21-14)17-15(20)18-6-3-11(19)4-7-18/h1-2,9,11,13,19H,3-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOITMNQDYBRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)
![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7571147.png)
![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)

![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)
